Amipizone
Overview
Description
Amipizone is a chemical compound with the molecular formula C14H16ClN3O2 . It is known for its various applications in scientific research and industry. The compound is characterized by its unique structure, which includes a pyridazinone ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of Amipizone involves several steps. One common method includes the reaction of 3-benzoylpropionic acid with corresponding hydrazines to form pyridazinones . This is followed by derivatization with aromatic aldehydes in the presence of piperidine to obtain the desired compound. Industrial production methods often involve the use of electrosynthesis techniques, which are considered greener and more sustainable .
Chemical Reactions Analysis
Amipizone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield various products depending on the reagents used.
Substitution: This compound can participate in substitution reactions, particularly involving its pyridazinone ring.
Common reagents used in these reactions include hydrazines , aromatic aldehydes , and piperidine . The major products formed from these reactions are often derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
Amipizone has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various derivatives for studying chemical properties and reactions.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Amipizone involves its role as a PA inhibitor . It interacts with specific molecular targets and pathways to exert its effects. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Amipizone can be compared with other similar compounds such as flufenpyr . Both compounds have pyridazinone rings, but they differ in their substituents and overall structure . This difference in structure leads to variations in their chemical properties and biological activities. This compound is unique due to its specific molecular configuration, which gives it distinct pharmacological properties .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-7-12(19)17-18-13(8)10-3-5-11(6-4-10)16-14(20)9(2)15/h3-6,8-9H,7H2,1-2H3,(H,16,20)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWQBGBWCJSARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867840 | |
Record name | 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69635-63-8 | |
Record name | Amipizone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069635638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIPIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OT95Q2G4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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